2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one
Overview
Description
2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[45]decan-2-yl)propan-1-one is a complex organic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the amino and hydroxymethyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]de
Biological Activity
2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one, with the CAS number 2097955-52-5, is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Chemical Structure and Properties
The compound's structure is defined by the following features:
- IUPAC Name : 2-amino-1-[4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]propan-1-one
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.35 g/mol
Structural Formula Representation
The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a modulator for certain receptors, potentially influencing signaling pathways.
Pharmacological Studies
Recent studies have indicated that this compound exhibits several pharmacological properties:
Antimicrobial Activity
Research has shown that derivatives of spirocyclic compounds, including this one, possess significant antimicrobial properties. A study testing various Mannich bases derived from similar structures demonstrated notable antibacterial and antifungal activities against several pathogens .
Cytotoxicity and Safety Profile
A cytotoxicity assessment revealed that at lower concentrations, the compound does not exhibit significant toxicity towards mammalian cell lines, indicating a favorable safety profile for further research .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against strains of Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent.
Case Study 2: Enzyme Interaction
A study explored the interaction of this compound with enzymes involved in the Type III secretion system (T3SS). The findings suggested that it could effectively inhibit T3SS-mediated virulence factors in pathogenic bacteria, offering insights into its potential use in treating infections caused by these organisms .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with related compounds is essential:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Oxaspiro[4.5]decanone | Spirocyclic | Antimicrobial |
Mannich Bases | Amine derivatives | Antibacterial & Antifungal |
This table highlights how similar compounds share antimicrobial properties but may differ in their specific mechanisms of action or potency.
Properties
IUPAC Name |
2-amino-1-[4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-10(14)12(17)15-7-11(8-16)13(9-15)5-3-2-4-6-13/h10-11,16H,2-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMISYHOOJPEQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C2(C1)CCCCC2)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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